Vemurafenib-d5
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Overview
Description
Vemurafenib-d5 is a deuterated form of vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. This compound is designed to inhibit the activity of the mutated BRAF kinase, which plays a crucial role in the proliferation of cancer cells. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of vemurafenib due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
Scientific Research Applications
Vemurafenib-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vemurafenib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying potential metabolites of vemurafenib.
Drug Interactions: Assessing potential interactions with other drugs and their impact on the efficacy and safety of vemurafenib.
Cancer Research: Exploring the efficacy of vemurafenib in treating different types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Mechanism of Action
Vemurafenib-d5 exerts its effects by selectively inhibiting the mutated BRAF kinase, specifically the V600E mutation. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival . By targeting this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Another BRAF inhibitor used in the treatment of melanoma with the BRAF V600E mutation.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Cobimetinib: Another MEK inhibitor used in combination with vemurafenib for treating melanoma.
Uniqueness of Vemurafenib-d5
This compound is unique due to its deuterated nature, which provides several advantages in research and clinical applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, allowing for more accurate pharmacokinetic studies and reducing the potential for drug interactions .
Properties
Molecular Formula |
C23H18ClF2N3O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2 |
InChI Key |
GPXBXXGIAQBQNI-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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